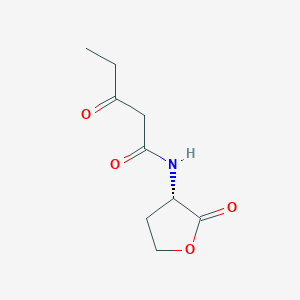

N-(3-Oxopentanoyl)-L-homoserine lactone

Description

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-2-6(11)5-8(12)10-7-3-4-14-9(7)13/h7H,2-5H2,1H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRBQXWVQAXYJP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-Oxopentanoyl)-L-homoserine Lactone: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. While the initial discovery and majority of research in quorum sensing have focused on other AHL variants, such as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in Vibrio fischeri, 3-oxo-C5-HSL has been utilized as a synthetic analog in various studies to probe the specificity and function of quorum sensing systems. This guide provides an in-depth overview of the history, discovery, and experimental methodologies related to 3-oxo-C5-HSL and the broader context of AHL-mediated quorum sensing.

Discovery and History

The concept of quorum sensing was first observed in the marine bacterium Vibrio fischeri, where the production of light (bioluminescence) was found to be regulated by the accumulation of a small, diffusible molecule in the culture medium. This "autoinducer" was later identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This foundational work laid the groundwork for the discovery of a large family of related signaling molecules, the N-acyl homoserine lactones (AHLs), in numerous Gram-negative bacteria.

This compound (3-oxo-C5-HSL) is primarily known as a synthetic analog used in research to investigate the specificity of LuxR-type receptors. While it is structurally very similar to naturally occurring AHLs, its definitive identification as a primary, naturally produced autoinducer in a specific bacterial species is not as well-documented as that of other AHLs like 3-oxo-C6-HSL or 3-oxo-C8-HSL. Studies often include 3-oxo-C5-HSL in a range of synthetic AHLs to test the response of different bacterial quorum sensing systems.

Signaling Pathway

The canonical signaling pathway for AHLs involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.

A generalized N-acyl homoserine lactone signaling pathway.

Pathway Description:

-

Synthesis: A LuxI-type synthase enzyme synthesizes this compound from precursor molecules, typically an acyl-acyl carrier protein (acyl-ACP) and S-adenosylmethionine (SAM).

-

Diffusion: As a small, lipid-soluble molecule, 3-oxo-C5-HSL can freely diffuse across the bacterial cell membrane.

-

Accumulation: As the bacterial population density increases, the extracellular concentration of 3-oxo-C5-HSL rises.

-

Binding: Once a threshold concentration is reached, 3-oxo-C5-HSL diffuses back into the cells and binds to a specific cytoplasmic receptor protein of the LuxR family.

-

Conformational Change and Dimerization: The binding of 3-oxo-C5-HSL induces a conformational change in the LuxR protein, which typically leads to its dimerization.

-

DNA Binding: The LuxR-AHL complex is then able to bind to a specific DNA sequence, known as a "lux box," located in the promoter region of target genes.

-

Transcriptional Regulation: This binding event recruits RNA polymerase, leading to the activation or repression of gene transcription. The regulated genes often include those for virulence factors, biofilm formation, and antibiotic production, as well as the luxI gene itself, creating a positive feedback loop.

Quantitative Data

Quantitative data for this compound is limited due to its primary use as a synthetic analog. The following table summarizes representative data for the closely related and well-studied N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in the Vibrio fischeri system, which serves as a benchmark for comparison.

| Parameter | Value | Organism/System | Reference |

| Induction of Luminescence (Half-Maximal) | ~10 nM | Vibrio fischeri | [1] |

| Binding Affinity (Kd) of 3-oxo-C6-HSL to LuxR | Not definitively determined due to protein instability in the absence of the ligand | Vibrio fischeri | |

| Concentration for LuxR-DNA Binding (in vitro) | 10-100 nM | Vibrio fischeri |

Experimental Protocols

Extraction and Purification of N-acyl Homoserine Lactones from Bacterial Culture

This protocol describes a general method for the extraction and partial purification of AHLs from a bacterial culture supernatant.

A general workflow for the extraction and purification of AHLs.

Methodology:

-

Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase of growth, when AHL production is typically maximal.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant, which contains the secreted AHLs.

-

Solvent Extraction: Perform a liquid-liquid extraction of the supernatant using an equal volume of acidified ethyl acetate (e.g., with 0.1% acetic acid). Repeat the extraction two to three times to maximize the recovery of AHLs.

-

Solvent Evaporation: Pool the organic phases and remove the solvent using a rotary evaporator under reduced pressure.

-

Resuspension: Resuspend the dried extract in a small volume of methanol or acetonitrile for further purification and analysis.

-

Purification (Optional): For higher purity, subject the resuspended extract to high-performance liquid chromatography (HPLC), typically using a C18 reverse-phase column.

Quantification of AHLs by High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector or a mass spectrometer (LC-MS).

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile in water, often with a small amount of formic acid or acetic acid to improve peak shape.

-

Detection: If using a UV detector, the wavelength is typically set to 210 nm. For LC-MS, detection is based on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Quantification: Create a standard curve using known concentrations of synthetic 3-oxo-C5-HSL. Compare the peak area of the analyte in the experimental sample to the standard curve to determine its concentration.

Determination of Protein-Ligand Binding Affinity by Fluorescence Quenching

This method can be used to measure the binding affinity of a purified LuxR-type protein to 3-oxo-C5-HSL.

Methodology:

-

Protein Preparation: Purify the LuxR-type protein of interest. The protein should contain tryptophan residues, as their intrinsic fluorescence will be monitored.

-

Fluorescence Measurement: Place a solution of the purified protein in a fluorometer cuvette. Excite the tryptophan residues at approximately 295 nm and measure the emission spectrum (typically peaking around 340-350 nm).

-

Titration: Add increasing concentrations of 3-oxo-C5-HSL to the protein solution and record the fluorescence emission spectrum after each addition.

-

Data Analysis: The binding of 3-oxo-C5-HSL to the protein will likely cause a change in the local environment of the tryptophan residues, leading to a quenching (decrease) of the fluorescence intensity. Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Analysis of Protein-DNA Interaction by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the binding of the LuxR-AHL complex to its target DNA.

A simplified workflow for an Electrophoretic Mobility Shift Assay.

Methodology:

-

Probe Preparation: Synthesize and label a short DNA probe (oligonucleotide) containing the putative lux box sequence. Labeling can be done with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: In a small volume, incubate the labeled DNA probe with the purified LuxR-type protein in the presence and absence of 3-oxo-C5-HSL. Include appropriate controls, such as a reaction with a non-specific competitor DNA to ensure binding specificity.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the location of the labeled DNA probe. If the LuxR-AHL complex binds to the DNA probe, its migration through the gel will be retarded compared to the free, unbound probe, resulting in a "shifted" band.

Conclusion

This compound, while not as extensively studied as a natural product as some of its AHL counterparts, serves as a valuable tool for dissecting the intricacies of bacterial quorum sensing. The experimental protocols and signaling paradigms outlined in this guide provide a framework for researchers and drug development professionals to investigate AHL-mediated communication. Understanding the structure-function relationships of these signaling molecules and their receptors is crucial for the development of novel anti-virulence therapies that target bacterial communication rather than bacterial growth, a strategy that may circumvent the development of antibiotic resistance. Further research is needed to determine the natural prevalence and specific biological roles of 3-oxo-C5-HSL in the microbial world.

References

The Biosynthesis of 3-oxo-pentanoyl-Homoserine Lactone (3-oxo-C5-HSL) in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The specificity of these signaling systems is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain. This guide provides an in-depth technical overview of the biosynthesis of a specific short-chain AHL, N-(3-oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL). Understanding this pathway is crucial for the development of novel anti-virulence strategies that target bacterial communication.

Core Biosynthesis Pathway of 3-oxo-Acyl-HSLs

The biosynthesis of 3-oxo-acyl-HSLs, including 3-oxo-C5-HSL, is catalyzed by a LuxI-family N-acyl-homoserine lactone synthase. These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) or, in some cases, an acyl-Coenzyme A (acyl-CoA) as the donor of the acyl side chain.

The reaction proceeds in two main steps:

-

Acylation of SAM: The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the acyl-ACP, leading to the formation of an acylated SAM intermediate and the release of holo-ACP.

-

Lactonization: An intramolecular cyclization occurs where the carboxylate of the methionine moiety of the acylated SAM attacks the γ-carbon of the methionine backbone. This results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.

The specificity of the synthesized AHL is primarily determined by the substrate-binding pocket of the specific LuxI-type synthase, which shows preference for acyl-ACPs with specific chain lengths and modifications.

The CviI Synthase of Chromobacterium violaceum: A Potential Producer of 3-oxo-C5-HSL

While a specific synthase dedicated solely to the production of 3-oxo-C5-HSL has not been extensively characterized in the literature, the promiscuity of many LuxI-family synthases suggests that it is likely produced by enzymes that synthesize other short-chain AHLs. A prime candidate for the synthesis of 3-oxo-C5-HSL is the CviI synthase from Chromobacterium violaceum.

Chromobacterium violaceum is a Gram-negative bacterium known for producing the purple pigment violacein (B1683560), a process regulated by quorum sensing.[1] The primary AHL signal molecule produced by C. violaceum was initially identified as N-hexanoyl-L-homoserine lactone (C6-HSL).[2] However, subsequent studies have shown that the CviI/R system responds to a range of short-chain AHLs, and the CviI synthase itself can produce multiple AHLs.[3] Given the structural similarity, it is plausible that CviI synthesizes 3-oxo-C5-HSL as a minor product alongside other short-chain AHLs.

Quantitative Data

| Enzyme (Organism) | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| EsaI (Pantoea stewartii) | 3-oxo-hexanoyl-ACP, SAM | 5.3, 130 | 1.2 | 3.8 x 103 | (Not explicitly found in search results) |

| RhlI (Pseudomonas aeruginosa) | Butyryl-ACP, SAM | 7.9, 170 | 0.6 | 1.3 x 103 | (Not explicitly found in search results) |

Note: The data in this table are illustrative and based on typical values for well-characterized short-chain AHL synthases. Specific values for 3-oxo-C5-HSL synthesis would require direct experimental determination.

Experimental Protocols

Heterologous Expression and Purification of a LuxI-family Synthase (e.g., CviI)

This protocol describes a general workflow for obtaining purified AHL synthase for in vitro characterization.

Methodology:

-

Gene Amplification and Cloning: The gene encoding the target synthase (e.g., cviI) is amplified from the genomic DNA of the source organism using PCR. The amplified product is then cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His) tag.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: The E. coli culture is grown to a mid-logarithmic phase (OD600 of 0.6-0.8), and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by sonication on ice. The cell lysate is then centrifuged at high speed to pellet cell debris, yielding a clarified supernatant containing the soluble protein.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted using a high concentration of imidazole.

-

Buffer Exchange and Purity Assessment: The eluted protein is dialyzed against a storage buffer to remove imidazole. The purity of the protein is assessed by SDS-PAGE.

In Vitro AHL Synthase Assay

This assay measures the activity of the purified synthase by detecting the production of AHLs.

Materials:

-

Purified LuxI-family synthase

-

S-adenosyl-L-methionine (SAM)

-

Acyl-ACP (e.g., 3-oxopentanoyl-ACP) or Acyl-CoA

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., formic acid)

-

LC-MS/MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, SAM, and the acyl-ACP substrate.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified synthase enzyme.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

-

Analyze the quenched samples by LC-MS/MS to quantify the amount of 3-oxo-C5-HSL produced.

-

Determine the initial reaction velocity from the linear phase of product formation over time.

-

Vary the concentrations of one substrate while keeping the other constant to determine the kinetic parameters (Km and kcat).[4]

Detection and Quantification of 3-oxo-C5-HSL

a) Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific detection and quantification of AHLs.

Sample Preparation:

-

Bacterial culture supernatant is acidified (e.g., with formic acid to pH 3-4).

-

AHLs are extracted from the supernatant using a non-polar solvent such as ethyl acetate.

-

The organic phase is collected and evaporated to dryness.

-

The residue is redissolved in a small volume of methanol (B129727) or acetonitrile (B52724) for LC-MS/MS analysis.

LC-MS/MS Parameters: A reverse-phase C18 column is typically used for separation. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 3-oxo-C5-HSL are monitored.

b) Violacein Inhibition Bioassay: This bioassay utilizes the C. violaceum mutant strain CV026, which is unable to produce its own AHL but produces the purple pigment violacein in response to exogenous short-chain AHLs.[1][2]

Principle: The assay can be adapted to detect inhibitors of violacein production. Long-chain AHLs, which do not induce violacein production, can inhibit the pigment production induced by short-chain AHLs. This principle can be used to screen for compounds that interfere with short-chain AHL signaling.

Procedure:

-

An agar (B569324) plate is seeded with C. violaceum CV026 and a sub-inducing concentration of a short-chain AHL (e.g., C6-HSL).

-

A sterile paper disc or a well in the agar is loaded with the sample to be tested.

-

The plate is incubated at 30°C for 24-48 hours.

-

A clear halo around the disc or well, indicating the absence of purple pigment, suggests the presence of an inhibitory compound.

Signaling Pathway and Regulation

The synthesis of 3-oxo-C5-HSL is typically integrated into a larger quorum-sensing regulatory network.

In a typical LuxI/R-type system like that of C. violaceum, the LuxI homolog (CviI) synthesizes the AHL. At a threshold concentration, the AHL binds to its cognate LuxR-type transcriptional regulator (CviR). This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. Often, one of the target genes is the AHL synthase gene itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[3]

Conclusion

The biosynthesis of 3-oxo-C5-HSL is a key process in the chemical communication of certain bacteria. While a dedicated synthase remains to be fully characterized, the promiscuous nature of short-chain AHL synthases like CviI of Chromobacterium violaceum provides a strong candidate for its production. The methodologies outlined in this guide for enzyme expression, purification, and activity measurement, along with sensitive detection techniques, provide a robust framework for researchers to further investigate this and other AHL biosynthesis pathways. A deeper understanding of these pathways is paramount for the development of innovative anti-infective therapies that disrupt bacterial quorum sensing.

References

- 1. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]

- 4. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Oxopentanoyl)-L-homoserine Lactone Signaling: A Technical Guide to the Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling mechanism of N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL), a key quorum-sensing molecule in various Gram-negative bacteria. While specific quantitative data for O-C5-HSL is limited in publicly available literature, this guide will draw upon the well-characterized and closely related N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) signaling system in Chromobacterium violaceum as a representative model. This approach allows for a detailed exploration of the fundamental principles, experimental methodologies, and regulatory logic governing this class of autoinducers.

Core Components of the 3-Oxo-AHL Signaling System

The canonical N-acyl-homoserine lactone (AHL) quorum-sensing system consists of two primary protein components: an AHL synthase and a cognate transcriptional regulator.

-

AHL Synthase (LuxI Homolog): In the context of short-chain 3-oxo-AHLs, the CviI protein in Chromobacterium violaceum is a well-studied example. CviI synthesizes N-hexanoyl-L-homoserine lactone (C6-HSL)[1]. It is presumed that a homologous synthase would be responsible for the production of O-C5-HSL in relevant bacterial species. These synthases utilize S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) as substrates to produce the corresponding AHL molecule.

-

Transcriptional Regulator (LuxR Homolog): The CviR protein in C. violaceum is the receptor for short-chain AHLs. This cytoplasmic protein remains in an inactive state in the absence of its cognate AHL. Upon binding to the AHL, CviR undergoes a conformational change, leading to dimerization and activation of its DNA-binding domain[2]. The activated CviR dimer then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription[3][4].

The Signaling Pathway: A Positive Feedback Loop

The signaling cascade initiated by O-C5-HSL and its analogs typically involves a positive feedback loop, leading to a rapid, population-density-dependent amplification of the quorum-sensing response.

At low cell densities, the basal level of AHL produced by the synthase diffuses out of the cell. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate receptor, CviR. The AHL-CviR complex then activates the transcription of target genes. Crucially, one of the primary targets of this activation is the gene encoding the AHL synthase itself (cviI). This creates a positive feedback loop, where the presence of the AHL leads to the production of more AHL, resulting in a rapid and robust activation of the entire quorum-sensing regulon throughout the population[3][4]. A key phenotypic output of this pathway in C. violaceum is the production of the purple pigment violacein, encoded by the vioA operon[5].

Quantitative Data

Table 1: Induction of Violacein Production by Short-Chain AHLs in C. violaceum CV026

| N-Acyl Homoserine Lactone | Acyl Chain Length | Minimum Inducing Concentration | Reference |

| N-Butanoyl-HSL (C4-HSL) | 4 | ~1 µM | [6] |

| N-Hexanoyl-HSL (C6-HSL) | 6 | ~100 nM | [6] |

| N-Heptanoyl-HSL (C7-HSL) | 7 | ~10 nM | [7] |

| N-Octanoyl-HSL (C8-HSL) | 8 | ~100 nM | [6] |

Note: The concentrations are approximate and can vary based on experimental conditions.

Experimental Protocols

The study of O-C5-HSL signaling relies on a variety of well-established molecular and analytical techniques. Below are detailed protocols for key experiments.

AHL Detection Using a Bioluminescent Reporter Assay

This protocol utilizes an E. coli biosensor strain containing a plasmid (e.g., pSB401) with the LuxR receptor and the luxI promoter fused to a luciferase reporter gene cassette (luxCDABE). The biosensor produces light in response to exogenous AHLs.

Experimental Workflow

Methodology

-

Prepare Biosensor Culture: Inoculate a single colony of the E. coli biosensor strain into Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C with shaking.

-

Prepare Samples: Prepare a stock solution of O-C5-HSL in a suitable solvent (e.g., DMSO or ethyl acetate). Perform serial dilutions in LB medium to obtain a range of concentrations. For bacterial supernatants, centrifuge the bacterial culture and filter-sterilize the supernatant.

-

Assay Setup: Dilute the overnight biosensor culture 1:50 in fresh LB medium. In a white, clear-bottom 96-well microplate, add 100 µL of the diluted biosensor culture to each well. Add 100 µL of the O-C5-HSL standards or bacterial supernatant samples to the respective wells. Include a negative control (LB medium with solvent) and a positive control (a known concentration of a suitable AHL).

-

Incubation: Incubate the microplate at 30°C with shaking for 4-6 hours to allow for induction of the lux operon.

-

Measurement: Measure the luminescence and the optical density at 600 nm (OD600) using a microplate reader.

-

Data Analysis: Calculate the Relative Light Units (RLU) by dividing the luminescence reading by the OD600 reading for each well. Plot the RLU against the concentration of O-C5-HSL to generate a dose-response curve.

Quantification of O-C5-HSL by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs in complex biological samples.

Methodology

-

Sample Preparation:

-

To 1 mL of bacterial culture supernatant, add an internal standard (e.g., a deuterated AHL analog).

-

Perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) phase and repeat the extraction on the aqueous phase.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) to elute the AHLs.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for O-C5-HSL and the internal standard. A common product ion for AHLs is at m/z 102, corresponding to the lactone ring.

-

-

Quantification:

-

Generate a standard curve using known concentrations of O-C5-HSL.

-

Quantify the amount of O-C5-HSL in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Table 2: Exemplary LC-MS/MS Parameters for Short-Chain AHLs

| Parameter | Value |

| LC Column | C18 (e.g., 150 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear, e.g., 20-80% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI+ |

| Precursor Ion (O-C5-HSL) | [M+H]⁺ |

| Product Ion | m/z 102 |

Applications in Drug Development

The O-C5-HSL signaling pathway and its homologs represent attractive targets for the development of novel anti-virulence therapies. By disrupting quorum sensing, it is possible to attenuate bacterial pathogenicity without exerting selective pressure for the development of antibiotic resistance.

Strategies for Targeting AHL Signaling:

-

Competitive Inhibition: Designing small molecules that are structurally similar to O-C5-HSL and can bind to the CviR receptor without activating it. These competitive inhibitors can block the binding of the native autoinducer, thereby preventing the activation of the quorum-sensing cascade.

-

Enzymatic Degradation: Utilizing enzymes such as lactonases or acylases that can degrade O-C5-HSL, reducing its concentration below the threshold required for quorum sensing activation.

-

Inhibition of AHL Synthase: Developing inhibitors that target the CviI synthase, preventing the production of O-C5-HSL.

Conclusion

The this compound signaling mechanism, as exemplified by the closely related 3-oxo-C6-HSL system in Chromobacterium violaceum, is a paradigm of cell-density-dependent gene regulation in Gram-negative bacteria. A thorough understanding of its core components, signaling logic, and the experimental methods used to study it is crucial for researchers and drug development professionals. Targeting this and similar quorum-sensing pathways holds significant promise for the development of next-generation therapeutics to combat bacterial infections. Further research is needed to elucidate the specific quantitative parameters and the full regulon controlled by O-C5-HSL in various bacterial species.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]

- 4. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of N-(3-Oxopentanoyl)-L-homoserine Lactone in Bacterial Communication: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis, signaling, and experimental analysis of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL), a key molecule in bacterial quorum sensing, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the 3-oxo-C5-HSL-mediated communication system, particularly in the fish pathogen Edwardsiella tarda, offering valuable insights into its molecular mechanisms and methodologies for its study.

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a process by which bacteria regulate gene expression in response to population density. This coordinated behavior allows bacteria to function as multicellular communities, controlling processes such as biofilm formation, virulence factor production, and motility. The specificity of these systems, dictated by the structure of the AHL molecule, presents attractive targets for the development of novel antimicrobial agents.

The 3-oxo-C5-HSL Signaling Pathway in Edwardsiella tarda

In the bacterium Edwardsiella tarda, a significant pathogen in aquaculture, the quorum sensing system is orchestrated by the EdwI/EdwR proteins, homologs of the well-characterized LuxI/LuxR system in Vibrio fischeri.

Synthesis and Reception: The synthesis of 3-oxo-C5-HSL is catalyzed by the AHL synthase, EdwI. This enzyme utilizes S-adenosylmethionine (SAM) and a fatty acid precursor to produce the 3-oxo-C5-HSL molecule. As the bacterial population grows, the extracellular concentration of 3-oxo-C5-HSL increases. Upon reaching a threshold concentration, these molecules diffuse back into the bacterial cells and bind to the cytoplasmic receptor and transcriptional regulator, EdwR.

Transcriptional Regulation: The binding of 3-oxo-C5-HSL to EdwR induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as edw boxes. These sequences are located in the promoter regions of target genes. The EdwR:3-oxo-C5-HSL complex then acts as a transcriptional activator, upregulating the expression of genes involved in virulence and other collective behaviors. A key feature of this system is a positive feedback loop where the EdwR:3-oxo-C5-HSL complex upregulates the transcription of the edwI gene, leading to an amplification of the signal.

Quantitative Data on 3-oxo-AHL Systems

Quantitative understanding of quorum sensing is crucial for the development of targeted inhibitors. The following table summarizes key quantitative parameters from well-studied 3-oxo-AHL systems, which can serve as a reference for investigating the 3-oxo-C5-HSL system.

| Parameter | 3-oxo-C6-HSL (Vibrio fischeri) | 3-oxo-C12-HSL (Pseudomonas aeruginosa) | Reference System |

| Typical Production Level | Nanomolar to low micromolar range | Low micromolar in culture, up to 600 µM in biofilms | General AHL literature |

| EC50 for Receptor Activation | ~1-10 nM | ~3 nM | General AHL literature |

| Binding Affinity (Kd) | Not widely reported | Not widely reported | General AHL literature |

Experimental Protocols

A standardized approach to studying 3-oxo-C5-HSL-mediated quorum sensing involves the extraction and quantification of the signal molecule, followed by the analysis of its biological effects.

Extraction of 3-oxo-C5-HSL from Bacterial Supernatant

This protocol outlines the liquid-liquid extraction of 3-oxo-C5-HSL from bacterial culture supernatant.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

-

Glass vials

Procedure:

-

Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Carefully decant the supernatant into a clean flask.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 2 minutes and allow the phases to separate.

-

Collect the upper organic phase.

-

Repeat the extraction two more times, pooling the organic phases.

-

Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for further analysis.

Quantification of 3-oxo-C5-HSL using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and specific method for the quantification of AHLs.

Instrumentation and Columns:

-

HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-20 minutes.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole MS or full scan/ddMS2 for high-resolution MS.

-

For 3-oxo-C5-HSL, the precursor ion [M+H]⁺ would be monitored, along with a characteristic product ion.

Quantification:

-

A standard curve is generated using synthetic 3-oxo-C5-HSL of known concentrations.

-

The concentration of 3-oxo-C5-HSL in the bacterial extract is determined by comparing its peak area to the standard curve.

Gene Expression Analysis using RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of genes regulated by 3-oxo-C5-HSL.

Procedure:

-

Grow the wild-type bacterium and a edwI mutant (unable to produce 3-oxo-C5-HSL) to the desired growth phase.

-

Exogenously add synthetic 3-oxo-C5-HSL at various concentrations to the edwI mutant culture.

-

Isolate total RNA from all cultures.

-

Synthesize cDNA from the RNA templates using reverse transcriptase.

-

Perform qPCR using primers specific for the target genes and a reference housekeeping gene.

-

Analyze the relative gene expression using the ΔΔCt method.

This technical guide serves as a foundational resource for the investigation of 3-oxo-C5-HSL-mediated quorum sensing. A thorough understanding of this signaling system is paramount for the development of novel strategies to combat bacterial infections and manipulate microbial communities.

An In-depth Technical Guide to N-(3-Oxopentanoyl)-L-homoserine lactone: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Oxopentanoyl)-L-homoserine lactone, a key signaling molecule in bacterial communication. This document details its chemical structure, physicochemical properties, and its significant role in quorum sensing. Furthermore, it outlines experimental protocols for its synthesis and analysis and visualizes its associated signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound, also known as 3-oxo-C5-HSL, is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for quorum sensing in many Gram-negative bacteria, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[2]

Structure:

The molecule consists of a five-carbon acyl chain with an oxo group at the third carbon, attached to the amino group of an L-homoserine lactone ring.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of this compound and related compounds is presented in Table 1. Data for the target molecule is supplemented with information from similar N-acyl homoserine lactones to provide a comparative overview.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₄ | |

| Molecular Weight | 199.20 g/mol | |

| CAS Number | 148433-21-0 | |

| Appearance | White to off-white powder | [3] |

| Melting Point | 54-60 °C (for N-(3-Oxooctanoyl)-L-homoserine lactone) | [4] |

| Boiling Point | 490.1 ± 45.0 °C (Predicted for N-(3-Oxooctanoyl)-L-homoserine lactone) | [4] |

| Solubility | Soluble in chloroform (B151607), DMSO, and dimethylformamide (DMF)[5][6] | [5][6] |

| Approx. 30 mg/mL in DMSO and DMF (for N-3-hydroxyoctanoyl-L-Homoserine lactone) | [5] | |

| Approx. 20 mg/mL in DMSO and DMF (for N-3-oxo-dodecanoyl-L-Homoserine lactone) | [6] | |

| 50 mg/mL in chloroform (for N-(3-Oxooctanoyl)-L-homoserine lactone) | ||

| Stability | The lactone ring is susceptible to hydrolysis, especially in the presence of alcohols and at elevated pH and temperatures.[5][6][7][8] Enzymatic degradation by acylases can also occur.[9][10] | [5][6][7][8] |

| Purity | ≥97% (HPLC) | [3] |

Biological Role in Quorum Sensing

This compound functions as an autoinducer in bacterial quorum sensing. It freely diffuses across the bacterial cell membrane.[2] As the bacterial population density increases, the intracellular concentration of the AHL rises.[2] Upon reaching a threshold concentration, it binds to and activates a cognate transcriptional regulator protein, typically a member of the LuxR family.[2][11][12] This complex then binds to specific DNA sequences, known as lux boxes, to regulate the transcription of target genes.[12] These genes often encode for virulence factors, biofilm formation proteins, and other collective behaviors.[13]

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis, purification, and analysis of this compound.

Chemical Synthesis

The synthesis of N-acyl homoserine lactones is commonly achieved through the acylation of the L-homoserine lactone ring. Two prevalent methods are the Schotten-Baumann reaction and a synthetic route involving Meldrum's acid.[14]

Schotten-Baumann Reaction Protocol:

This method involves the reaction of L-homoserine lactone hydrobromide with an appropriate acyl chloride (in this case, 3-oxopentanoyl chloride) under basic conditions.

-

Materials: L-homoserine lactone hydrobromide, 3-oxopentanoyl chloride, sodium bicarbonate, dichloromethane (B109758), water, magnesium sulfate, and silica (B1680970) gel for column chromatography.

-

Procedure:

-

Dissolve L-homoserine lactone hydrobromide in an aqueous solution of sodium bicarbonate.

-

Add a solution of 3-oxopentanoyl chloride in dichloromethane to the aqueous solution.

-

Stir the biphasic mixture vigorously at room temperature.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

-

Meldrum's Acid Route:

This alternative route can also be employed for the synthesis of 3-oxo-AHLs.[14]

Purification

Purification of the synthesized this compound is typically performed using silica gel column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is commonly used to elute the desired compound.

-

Detection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Analytical Characterization

The structure and purity of this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the molecule.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective for the identification and quantification of AHLs in complex biological samples.[15][16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Signaling Pathways

Experimental Workflows

References

- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS-Number 148433-21-0 - Order from Chemodex [chemodex.com]

- 4. N-(3-OXOOCTANOYL)-L-HOMOSERINE LACTONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of N-(3-Oxopentanoyl)-L-homoserine lactone in Gene Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing (QS), a process of bacterial cell-to-cell communication that allows populations of bacteria to coordinate their gene expression in response to cell density. While extensive research has been conducted on other AHLs, such as 3-oxo-C6-HSL and 3-oxo-C12-HSL, specific data on 3-oxo-C5-HSL is less abundant. This guide synthesizes the current understanding of the biological function of 3-oxo-C5-HSL in gene regulation, drawing parallels from and adapting methodologies used for closely related short-chain AHLs. The focus is on providing a robust framework for researchers and professionals in drug development to explore the intricacies of this signaling molecule.

Molecular Mechanism of Action

The canonical mechanism of gene regulation by short-chain AHLs like 3-oxo-C5-HSL involves a transcriptional regulator protein belonging to the LuxR family. At low cell densities, the concentration of 3-oxo-C5-HSL is negligible, and the LuxR-type receptor is typically in an inactive state, either as a monomer or a dimer that is unable to effectively bind to its target DNA sequences. As the bacterial population grows, the intracellular concentration of 3-oxo-C5-HSL, synthesized by a LuxI-family synthase, increases.

Upon reaching a threshold concentration, 3-oxo-C5-HSL binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor. This binding induces a conformational change in the protein, leading to its dimerization and stabilization. The C-terminal DNA-binding domain of the activated LuxR-AHL complex is then able to recognize and bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. This binding event typically recruits RNA polymerase to the promoter, thereby activating the transcription of downstream genes. In some cases, the LuxR-AHL complex can also act as a repressor of gene expression.

While a specific receptor for 3-oxo-C5-HSL has not been definitively characterized, a variant of the LuxR protein from Vibrio fischeri, LuxR-G2E, has been shown to respond to the structurally similar pentanoyl-HSL (C5HSL), suggesting that LuxR homologs are the likely receptors for 3-oxo-C5-HSL in various bacterial species[1].

Key Signaling Pathway: The LuxI/LuxR Model

The LuxI/LuxR quorum-sensing circuit in Vibrio fischeri serves as a paradigm for understanding the action of short-chain AHLs. Although this system is primarily associated with 3-oxo-C6-HSL, its components and regulatory logic are highly relevant to 3-oxo-C5-HSL.

References

An In-depth Technical Guide to the Receptor Binding Affinity of N-(3-Oxopentanoyl)-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing (QS), a cell-to-cell communication system employed by numerous Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. The interaction between AHLs and their cognate intracellular receptor proteins, typically of the LuxR-type, is a critical initiation step in the signaling cascade that governs various physiological processes, including biofilm formation, virulence factor production, and bioluminescence. Understanding the binding affinity and specificity of 3-oxo-C5-HSL for its receptors is paramount for the development of novel anti-virulence and anti-biofilm therapeutics that target bacterial communication. This guide provides a comprehensive overview of the current knowledge on 3-oxo-C5-HSL receptor binding, including available quantitative data for related molecules, detailed experimental protocols for characterizing these interactions, and a visualization of the associated signaling pathways.

Receptor Binding Affinity of this compound and Related Analogs

Direct quantitative binding affinity data for this compound (3-oxo-C5-HSL) with a specific receptor remains to be extensively published. However, research on structurally similar short-chain AHLs provides valuable insights into the expected binding characteristics. The primary receptors for AHLs are LuxR-type transcriptional regulators. The binding of an AHL to its cognate LuxR-type receptor is a highly specific interaction that leads to the dimerization of the receptor, which then binds to specific DNA sequences (lux boxes) to regulate gene expression.

Studies on related short-chain AHLs have determined binding affinities, offering a proxy for what can be expected with 3-oxo-C5-HSL. For instance, the equilibrium binding of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) to the CarR receptor in Erwinia carotovora was determined to have a dissociation constant (Kd) of 1.8 µM.[1] This interaction exhibited a stoichiometry of two HSL molecules per dimer of the CarR protein.[1] Furthermore, variants of the Vibrio fischeri LuxR protein have been engineered to respond to a broader range of AHLs, including pentanoyl-HSL (C5-HSL), a structurally similar, non-oxo-substituted counterpart to 3-oxo-C5-HSL.[2] This indicates that LuxR-type proteins are indeed the likely receptors for 3-oxo-C5-HSL and that their binding pockets can accommodate short-chain acyl moieties.

The table below summarizes the available quantitative binding data for short-chain AHLs with their respective LuxR-type receptors, which can be used to estimate the potential binding affinity of 3-oxo-C5-HSL.

| Ligand | Receptor | Organism | Method | Dissociation Constant (Kd) | Reference |

| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | CarR | Erwinia carotovora | Fluorescence Quenching | 1.8 µM | [1] |

| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | TraR | Agrobacterium tumefaciens | Not specified | Potent activator at low nM concentrations | [3] |

Experimental Protocols for Characterizing Binding Affinity

A variety of biophysical techniques can be employed to determine the binding affinity of 3-oxo-C5-HSL to its receptor. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

-

Sample Preparation:

-

Express and purify the LuxR-type receptor protein of interest. Ensure the protein is in a stable, well-folded state.

-

Synthesize or procure high-purity this compound.

-

Prepare a buffer solution in which both the protein and the ligand are soluble and stable. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. It is critical that the buffer for the protein and the ligand are identical to avoid heats of dilution. Dialyze both the protein and a concentrated stock of the ligand against the same buffer batch.

-

Accurately determine the concentrations of the protein and ligand solutions using a reliable method such as UV-Vis spectroscopy for the protein and a validated analytical standard for the ligand.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the protein solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

-

Load the 3-oxo-C5-HSL solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated (kd/ka).

Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize the purified LuxR-type receptor (the ligand in this case) onto the activated sensor surface by injecting the protein solution in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The amount of immobilized protein should be optimized to avoid mass transport limitations.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of 3-oxo-C5-HSL (the analyte) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). The concentration range should typically span from 0.1 to 10 times the expected Kd.

-

Inject the different concentrations of the analyte over the sensor surface with the immobilized receptor at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for both the association and dissociation phases.

-

Regenerate the sensor surface between analyte injections using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine (B1666218) or high salt).

-

-

Data Analysis:

-

Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

-

Calculate the Kd from the ratio of the rate constants (Kd = kd/ka).

-

Radioligand Binding Assay

This technique uses a radiolabeled ligand to quantify its binding to a receptor. It is a highly sensitive method but requires the synthesis of a radiolabeled version of 3-oxo-C5-HSL.

Protocol:

-

Synthesis of Radiolabeled 3-oxo-C5-HSL:

-

Synthesize [³H]- or [¹⁴C]-labeled 3-oxo-C5-HSL. This typically involves using a radiolabeled precursor in the chemical synthesis of the acyl chain or the homoserine lactone ring. Purification by HPLC is required to ensure high radiochemical purity.

-

-

Membrane Preparation (if the receptor is membrane-associated) or Purified Protein Preparation:

-

Prepare cell membranes expressing the LuxR-type receptor or use the purified receptor in a suitable buffer.

-

-

Binding Assay:

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Incubate a fixed amount of the receptor preparation with increasing concentrations of the radiolabeled 3-oxo-C5-HSL.

-

For each concentration, run a parallel incubation with an excess of unlabeled 3-oxo-C5-HSL to determine non-specific binding.

-

After reaching equilibrium, separate the bound from the free radioligand using a rapid filtration method (e.g., through a glass fiber filter that retains the receptor-ligand complex).

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Competition Binding Assay (to determine the affinity of unlabeled compounds):

-

Incubate the receptor preparation with a fixed concentration of radiolabeled 3-oxo-C5-HSL and increasing concentrations of the unlabeled competitor compound.

-

Separate bound and free radioligand and quantify the radioactivity.

-

-

-

Data Analysis:

-

For saturation assays, subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model to determine the Kd and the maximum number of binding sites (Bmax).

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

The binding of 3-oxo-C5-HSL to its cognate LuxR-type receptor initiates a well-characterized signaling cascade in many bacteria. The following diagrams, created using the DOT language for Graphviz, illustrate these processes.

Caption: Canonical LuxR-type quorum sensing signaling pathway.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Caption: Experimental workflow for Surface Plasmon Resonance.

Conclusion

While direct quantitative data on the binding affinity of this compound for its specific receptor is an area requiring further investigation, the information available for structurally related short-chain AHLs provides a strong foundation for understanding these interactions. The experimental protocols detailed in this guide offer robust methodologies for researchers to precisely determine the binding kinetics and thermodynamics of 3-oxo-C5-HSL with its cognate LuxR-type receptors. Such data is crucial for the rational design and development of novel therapeutic agents that can disrupt bacterial quorum sensing, offering a promising alternative to traditional antibiotics in combating bacterial infections. The continued exploration of these molecular interactions will undoubtedly pave the way for innovative strategies to control bacterial pathogenicity.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

Natural Producers of N-(3-Oxopentanoyl)-L-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural producers of N-(3-Oxopentanoyl)-L-homoserine lactone (3-oxo-C5-HSL), a key signaling molecule in bacterial quorum sensing. While direct evidence for the production of 3-oxo-C5-HSL is limited in readily available literature, this guide focuses on bacteria known to produce the closely related and well-documented N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), as the biosynthetic pathways and analytical methods are highly similar. This information is critical for research into bacterial communication, virulence, and the development of novel antimicrobial therapies.

Key Natural Producers

Several species of Gram-negative bacteria are known to produce short-chain N-acyl homoserine lactones (AHLs), including molecules structurally similar to 3-oxo-C5-HSL. The most well-characterized producers include:

-

Vibrio fischeri : This marine bacterium is a model organism for the study of quorum sensing. It utilizes a sophisticated cell-to-cell communication system to regulate bioluminescence. The LuxI/LuxR system in Vibrio fischeri is responsible for the synthesis and detection of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)[1][2][3][4][5][6].

-

Yersinia pseudotuberculosis : This pathogenic bacterium employs a hierarchical quorum-sensing system to control motility and biofilm formation. It possesses two pairs of LuxR/I homologues, YpsR/I and YtbR/I[7][8]. The YpsI synthase is responsible for the production of N-(3-oxohexanoyl)homoserine lactone (3-oxo-C6-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL)[7][9].

-

Rhodobacter sphaeroides : This metabolically versatile bacterium is known to possess a quorum-sensing system, though it is primarily recognized for producing a longer-chain AHL, 7,8-cis-N-(tetradecenoyl)homoserine lactone[10][11][12][13][14]. However, its diverse metabolic capabilities suggest the potential for producing a broader range of signaling molecules under specific conditions.

Quantitative Data on Production

Quantitative data for the production of 3-oxo-C5-HSL is not extensively reported. However, concentrations of the closely related 3-oxo-C6-HSL have been measured in bacterial cultures. These values can serve as a proxy for expected production levels of similar short-chain AHLs.

| Bacterial Species | AHL Produced | Concentration | Method of Quantification | Reference |

| Vibrio fischeri | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Not explicitly quantified in the provided results, but its central role in inducing luminescence implies significant production at high cell densities. | Whole-cell bioreporter | [6] |

| Vibrio anguillarum | N-(3-oxodecanoyl)homoserine lactone (3-oxo-C10-HSL), N-(3-hydroxyhexanoyl)homoserine lactone (3-hydroxy-C6-HSL), and N-hexanoylhomoserine lactone (C6-HSL) | ~8.5 nM (3-oxo-C10-HSL), ~9.5 nM (3-hydroxy-C6-HSL), ~0.3 nM (C6-HSL) in stationary-phase spent culture supernatants. | High-pressure liquid chromatography in conjunction with mass spectrometry. | [15] |

| Yersinia pestis | N-3-oxooctanoyl-L-homoserine lactone and N-3-oxo-hexanoyl-L-homoserine lactone | Predominant AHLs detected. | Liquid chromatography-mass spectrometry. | [16] |

Experimental Protocols

Extraction of N-acyl Homoserine Lactones from Bacterial Culture

This protocol outlines a general method for the extraction of AHLs from bacterial culture supernatants.

Materials:

-

Bacterial culture grown to the desired cell density.

-

Ethyl acetate (B1210297) (acidified with 0.5% formic acid is recommended for improved recovery).

-

Centrifuge and centrifuge tubes.

-

Separatory funnel.

-

Rotary evaporator or nitrogen stream evaporator.

-

Methanol (B129727) or other suitable solvent for reconstitution.

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells[17].

-

Supernatant Collection: Carefully decant the supernatant into a clean container.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of acidified ethyl acetate[17].

-

Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The top layer is the ethyl acetate containing the AHLs.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery[17].

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts.

-

Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen[17].

-

-

Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis[17].

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of AHLs[17][18][19][20][21].

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

C18 reversed-phase chromatography column.

General Method:

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate AHLs based on their hydrophobicity. The specific gradient will depend on the range of AHLs being analyzed.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for HPLC and 0.4-0.6 mL/min for UHPLC.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for each AHL. A common product ion for AHLs is m/z 102, which corresponds to the homoserine lactone ring[17].

-

Data Analysis: The concentration of the target AHL in the sample is determined by comparing its peak area to a standard curve generated from authentic standards of known concentrations.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of AHLs is catalyzed by a LuxI-family synthase. The general pathway involves the acylation of S-adenosyl-L-methionine (SAM) with a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.

Caption: General AHL biosynthesis pathway.

Quorum Sensing in Vibrio fischeri (LuxI/LuxR System)

The LuxI/LuxR system in Vibrio fischeri is the archetypal quorum-sensing circuit.

Caption: LuxI/LuxR quorum sensing circuit.

Hierarchical Quorum Sensing in Yersinia pseudotuberculosis

Yersinia pseudotuberculosis utilizes a more complex, hierarchical system involving two LuxI/R homolog pairs.

References

- 1. Heterogeneous Response to a Quorum-Sensing Signal in the Luminescence of Individual Vibrio fischeri | PLOS One [journals.plos.org]

- 2. Quorum regulation of luminescence in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. Bacterial Quorum-Sensing Regulation Induces Morphological Change in a Key Host Tissue during the Euprymna scolopes-Vibrio fischeri Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A hierarchical quorum-sensing system in Yersinia pseudotuberculosis is involved in the regulation of motility and clumping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quorum sensing and the lifestyle of Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic insights into the orthogonal functionality of an AHL-mediated quorum-sensing circuit in Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. scite.ai [scite.ai]

- 12. A quorum-sensing system in the free-living photosynthetic bacterium Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A quorum-sensing system in the free-living photosynthetic bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] A quorum-sensing system in the free-living photosynthetic bacterium Rhodobacter sphaeroides | Semantic Scholar [semanticscholar.org]

- 15. The LuxM homologue VanM from Vibrio anguillarum directs the synthesis of N-(3-hydroxyhexanoyl)homoserine lactone and N-hexanoylhomoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pivotal Role of N-(3-Oxopentanoyl)-L-homoserine lactone in Bacterial Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors, most notably the formation of biofilms. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, rendering them notoriously resistant to antimicrobial agents and host immune responses. Understanding the intricate role of O-C5-HSL in regulating the genetic pathways that lead to biofilm development is paramount for the discovery and design of novel anti-biofilm therapeutics. This technical guide provides an in-depth analysis of the O-C5-HSL signaling cascade, its quantitative impact on biofilm architecture, and detailed protocols for the key experiments utilized in its study.

Introduction: Quorum Sensing and the Language of Bacteria

Bacteria utilize a sophisticated form of chemical communication known as quorum sensing to assess their population density and coordinate gene expression in a collective manner. This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] Acyl-homoserine lactones (AHLs) are the most well-characterized class of autoinducers in Gram-negative bacteria, and this compound (O-C5-HSL) is a prominent member of this family.

The fundamental principle of quorum sensing is that as the bacterial population grows, the extracellular concentration of autoinducers increases. Once a threshold concentration is reached, these molecules bind to and activate cognate intracellular receptor proteins, typically transcriptional regulators of the LuxR family. This activation triggers a signaling cascade that culminates in the altered expression of a suite of genes, many of which are directly involved in the formation and maturation of biofilms.

The O-C5-HSL Signaling Pathway in Biofilm Formation

The canonical O-C5-HSL signaling pathway follows the LuxI/LuxR paradigm. A LuxI-type synthase is responsible for the synthesis of O-C5-HSL. As the bacterial population density increases, O-C5-HSL accumulates in the extracellular environment and diffuses across the cell membrane.[2]

Upon reaching a critical concentration, O-C5-HSL binds to its cognate LuxR-type receptor protein within the cytoplasm. This binding event induces a conformational change in the LuxR homolog, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The LuxR-AHL complex then acts as a transcriptional activator, upregulating the expression of genes essential for biofilm development. These genes often code for proteins involved in the synthesis of exopolysaccharides, adhesins, and other components of the biofilm matrix.

dot

Figure 1: O-C5-HSL signaling pathway.

Quantitative Impact of O-C5-HSL on Biofilm Formation

The concentration of O-C5-HSL has a direct and quantifiable impact on the structural integrity and overall biomass of bacterial biofilms. While specific dose-response relationships can vary between bacterial species and experimental conditions, a general trend of increased biofilm formation with rising O-C5-HSL concentrations is consistently observed up to a saturation point.

Quantitative data from studies on AHLs with similar chain lengths provide a framework for understanding the expected effects of O-C5-HSL. For instance, studies on other AHLs have demonstrated a dose-dependent increase in biofilm biomass, often measured by the crystal violet assay (OD570), and a corresponding increase in biofilm thickness and surface coverage as visualized by confocal laser scanning microscopy.

Table 1: Illustrative Quantitative Data on the Effect of Acyl-Homoserine Lactones on Biofilm Formation (Adapted from studies on various AHLs)

| AHL Concentration (µM) | Biofilm Biomass (OD570) - % of Control | Biofilm Thickness (µm) |

| 0 (Control) | 100% | 15 ± 2 |

| 0.1 | 125% | 20 ± 3 |

| 1.0 | 180% | 35 ± 4 |

| 10 | 250% | 50 ± 5 |

| 100 | 255% | 52 ± 5 |

Note: This table is a composite representation based on published data for various short-chain AHLs and is intended to illustrate the expected dose-dependent effect of O-C5-HSL.

Key Experimental Protocols

To investigate the role of O-C5-HSL in biofilm formation, several key experimental protocols are routinely employed. These methods allow for the quantification of biofilm biomass, visualization of biofilm architecture, and elucidation of the genetic regulatory networks involved.

Crystal Violet Biofilm Assay

The crystal violet assay is a simple, high-throughput method for quantifying the total biomass of a biofilm.

Materials:

-

96-well microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

This compound (O-C5-HSL) stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid or 95% ethanol (B145695)

-

Microplate reader

Protocol:

-

Inoculum Preparation: Grow a bacterial culture overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02) in fresh medium.

-